1-((4-fluorophenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide
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Overview
Description
1-((4-fluorophenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a fluorophenyl group, a sulfonyl group, a tetrahydrobenzo[d]thiazolyl group, and a piperidine carboxamide moiety.
Preparation Methods
The synthesis of 1-((4-fluorophenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route may include the following steps:
Formation of the fluorophenyl sulfonyl intermediate: This step involves the sulfonylation of a fluorophenyl compound using a sulfonyl chloride reagent under basic conditions.
Synthesis of the tetrahydrobenzo[d]thiazolyl intermediate: This intermediate is prepared by cyclization reactions involving appropriate starting materials such as thiourea and a suitable aldehyde or ketone.
Coupling of intermediates: The final step involves the coupling of the fluorophenyl sulfonyl intermediate with the tetrahydrobenzo[d]thiazolyl intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired piperidine carboxamide compound.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-((4-fluorophenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and appropriate solvents to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: It may serve as a tool compound for studying biological processes, such as enzyme inhibition or receptor binding, due to its unique structural features.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-((4-fluorophenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structural features, including the fluorophenyl and sulfonyl groups, may enable it to bind to active sites or allosteric sites on target proteins, thereby modulating their activity. The exact pathways and molecular targets involved would depend on the specific biological context and require further experimental investigation.
Comparison with Similar Compounds
1-((4-fluorophenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-((4-chlorophenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its reactivity and binding properties.
1-((4-methylphenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide: The presence of a methyl group instead of a fluorine atom may influence the compound’s hydrophobicity and interactions with biological targets.
1-((4-bromophenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide: The bromophenyl group may confer different electronic and steric properties compared to the fluorophenyl group, potentially affecting the compound’s chemical and biological behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3S2/c1-13-2-7-17-18(12-13)28-20(22-17)23-19(25)14-8-10-24(11-9-14)29(26,27)16-5-3-15(21)4-6-16/h3-6,13-14H,2,7-12H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSWICIQAMGNBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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